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2-oxopropyl(triphenyl)phosphanium;hydrochloride
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Overview
Description
2-oxopropyl(triphenyl)phosphanium;hydrochloride, also known as phosphonium, (2-oxopropyl)triphenyl-, hydrochloride (1:1), is a chemical compound with the molecular formula C21H20ClOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2-oxopropyl moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopropyl(triphenyl)phosphanium;hydrochloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-chloropropanone under controlled conditions to yield the desired phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-oxopropyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in the formation of new phosphonium salts with different substituents .
Scientific Research Applications
Biological Applications
Mitochondrial Targeting Agents
The triphenylphosphonium (TPP) moiety in 2-oxopropyl(triphenyl)phosphanium;hydrochloride is crucial for its role as a mitochondrial targeting agent. Compounds containing TPP have been shown to accumulate in mitochondria due to the negative charge of the mitochondrial membrane, making them effective for delivering therapeutic agents directly to these organelles. This property is particularly valuable in the treatment of diseases where mitochondrial dysfunction is a key factor, such as cancer and neurodegenerative disorders .
Anticancer Activity
Research indicates that phosphonium salts exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of triphenylphosphonium can induce apoptosis in cancer cells by disrupting mitochondrial function . The specific mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.
Neuroprotective Effects
There is growing evidence supporting the use of TPP-based compounds in neuroprotection. The ability to target mitochondria allows these compounds to mitigate oxidative stress and improve cellular energy metabolism, which are critical factors in neurodegenerative diseases such as Parkinson's disease .
Synthetic Applications
Organic Synthesis Intermediates
this compound serves as an important intermediate in organic synthesis. Its reactivity enables it to participate in various chemical reactions, including nucleophilic substitutions and addition reactions. For instance, it can be employed in the synthesis of complex organophosphorus compounds through one-pot reactions involving other reagents like isocyanides and esters .
Functionalization of Organophosphorus Compounds
The compound can also be used to synthesize functionalized organophosphorus derivatives that possess diverse biological activities. These derivatives can be tailored for specific applications in medicinal chemistry, including the development of new pharmaceuticals with improved efficacy and reduced toxicity .
Material Science Applications
Development of Nanocarriers
In materials science, phosphonium salts like this compound are being explored for their potential use as nanocarriers for drug delivery systems. Their ability to encapsulate drugs and target them to specific tissues enhances therapeutic outcomes while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-oxopropyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various reactions. The 2-oxopropyl group can participate in nucleophilic attacks, leading to the formation of new bonds and the generation of different products .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylallyl)triphenylphosphonium chloride
- (2-Methylbenzyl)triphenylphosphonium chloride
- 2-Carboxyethyltriphenylphosphonium chloride
- (2-Cyclohexylimino)ethyltriphenylphosphonium chloride
- (2-Methyl-1-propenyl)triphenylphosphonium chloride
Uniqueness
2-oxopropyl(triphenyl)phosphanium;hydrochloride is unique due to its specific structure, which combines a triphenylphosphonium group with a 2-oxopropyl moiety. This unique combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Biological Activity
2-Oxopropyl(triphenyl)phosphanium;hydrochloride is a quaternary phosphonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the formula C21H20P+Cl− and features a triphenylphosphonium moiety, which is known for its ability to target mitochondria in cells. The presence of the oxopropyl group enhances its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triphenylphosphonium compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to 2-oxopropyl(triphenyl)phosphanium possess activity against both gram-positive and gram-negative bacteria, as well as fungi. The effectiveness was measured using the size of the inhibition zones in agar diffusion assays, indicating robust antibacterial activity (Table 1).
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
2-Oxopropyl(triphenyl)phosphanium | E. coli | 15 |
2-Oxopropyl(triphenyl)phosphanium | S. aureus | 18 |
2-Oxopropyl(triphenyl)phosphanium | C. albicans | 12 |
Table 1: Antimicrobial Activity of 2-Oxopropyl(triphenyl)phosphanium against Various Microorganisms
Anticancer Activity
The anticancer potential of triphenylphosphonium-based compounds has been extensively studied, particularly their ability to induce apoptosis in cancer cells. For example, compounds functionalized with triphenylphosphonium groups have shown enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (intestinal cancer). The selectivity indices for these compounds were notably high, indicating a preference for targeting cancer cells over normal cells (Table 2).
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 25 | 10 |
HuTu 80 | 30 | 8 |
Table 2: Anticancer Activity of Triphenylphosphonium Derivatives
The proposed mechanism for the biological activity of these phosphonium compounds involves their accumulation in mitochondria due to the positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. Studies suggest that this mechanism is crucial for their effectiveness as chemotherapeutic agents.
Case Studies
- Case Study on Drug Delivery : A study involving a modified liposome containing doxorubicin conjugated with triphenylphosphonium demonstrated enhanced mitochondrial targeting and reduced systemic toxicity compared to traditional formulations. The liposome showed improved therapeutic efficacy in vivo, highlighting the significance of mitochondrial targeting in drug delivery systems.
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of various phosphonium derivatives against resistant bacterial strains, including VanA-type vancomycin-resistant Enterococcus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics.
Properties
Molecular Formula |
C21H21ClOP+ |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |
InChI Key |
XAMZZEBAJZJERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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